N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound featuring a triazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenol derivatives
Reduction: Aminotriazoles
Substitution: Amides and amines
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Triazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and viral infections. This compound could be explored for its therapeutic potential in these areas.
Industry: In the materials science field, triazole derivatives are used in the development of polymers, coatings, and other advanced materials due to their stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide exerts its effects depends on its molecular targets and pathways. The triazole ring can interact with various enzymes and receptors in biological systems, leading to its biological activities. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to its antimicrobial properties.
Comparison with Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Trazodone: An antidepressant containing a triazole group.
Rufinamide: An antiepileptic drug with a triazole moiety.
Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other triazole derivatives.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15-6-5-7-16(12-15)13-19(24)22-18(14-23-20-10-11-21-23)17-8-3-2-4-9-17/h2-12,18H,13-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYSGYVFQUXCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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